molecular formula C15H11N3O2 B3999552 Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione

Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione

Cat. No.: B3999552
M. Wt: 265.27 g/mol
InChI Key: BMSQIJFIMYFICP-UHFFFAOYSA-N
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Description

Spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione is a spirocyclic compound that features a unique structure combining elements of quinazoline and indoline. This compound is part of a broader class of spiroindolines and spiroindoles, which are known for their significant presence in pharmaceuticals and biologically important natural alkaloids . The spirocyclic structure imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase and kinases . The interaction with these enzymes involves binding to their active sites, thereby blocking their catalytic activity and preventing the progression of the cell cycle. Additionally, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has been found to interact with proteins involved in DNA repair mechanisms, further contributing to its potential as an anticancer agent .

Cellular Effects

The effects of 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating intrinsic cell death pathways . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to the downregulation of survival signals and the upregulation of pro-apoptotic factors . Furthermore, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione affects gene expression by modulating transcription factors and epigenetic markers, resulting in altered cellular metabolism and reduced proliferation .

Molecular Mechanism

At the molecular level, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as topoisomerase and kinases, inhibiting their activity and disrupting critical cellular processes . This binding interaction is facilitated by the spiro structure, which allows the compound to fit snugly into the enzyme’s active site. Additionally, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes . These interactions lead to the activation of pro-apoptotic genes and the suppression of genes involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum effective dose is required to elicit a significant antitumor response .

Metabolic Pathways

1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites retain the biological activity of the parent compound and contribute to its overall therapeutic effects . Additionally, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and cellular energy balance .

Transport and Distribution

The transport and distribution of 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells through active transport mechanisms, allowing it to accumulate at therapeutic concentrations . Once inside the cells, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is distributed to various subcellular compartments, including the nucleus and mitochondria, where it exerts its biological effects . The localization and accumulation of the compound are influenced by its physicochemical properties and interactions with cellular transporters .

Subcellular Localization

1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and induce apoptosis . Additionally, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can be found in the mitochondria, where it disrupts mitochondrial membrane potential and triggers the release of cytochrome c, leading to the activation of the intrinsic apoptotic pathway . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione typically involves multicomponent reactions and cyclocondensation processes. One common method is the three-component reaction involving isatins, amino compounds, and 1,3-dicarbonyl compounds in aqueous media . This method is advantageous due to its mild reaction conditions, high yields, and operational simplicity.

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione often employs green chemistry principles. Catalyst-free methodologies and the use of environmentally benign solvents such as ethyl lactate are preferred . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-13-9-5-1-3-7-11(9)17-15(18-13)10-6-2-4-8-12(10)16-14(15)20/h1-8,17H,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSQIJFIMYFICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3(N2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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